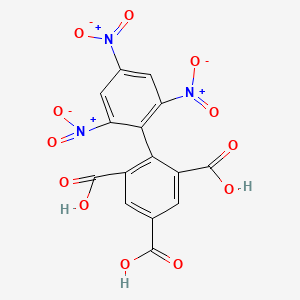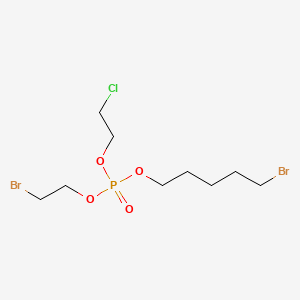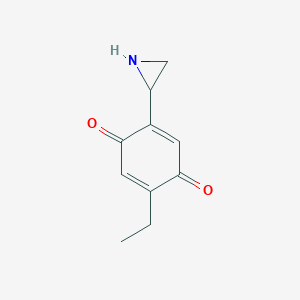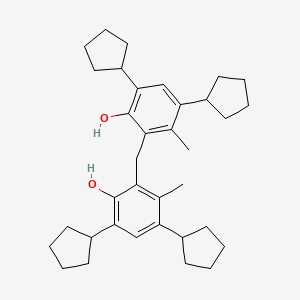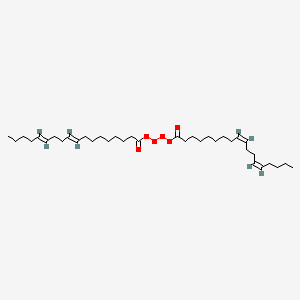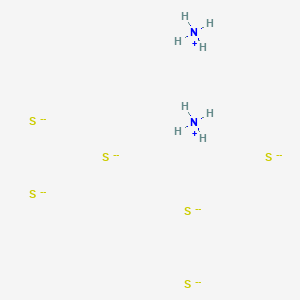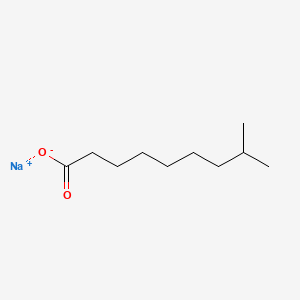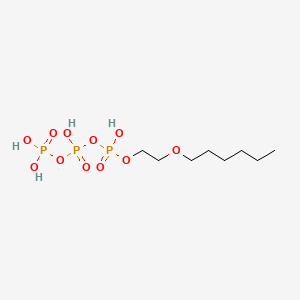
Triphosphoric acid, 2-(hexyloxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphosphoric acid, 2-(hexyloxy)ethyl ester is a chemical compound with the molecular formula C8H21O11P3 . It contains a total of 43 atoms, including 21 hydrogen atoms, 8 carbon atoms, 11 oxygen atoms, and 3 phosphorus atoms . This compound is part of the triphosphoric acid esters family, which are known for their diverse applications in various fields.
Métodos De Preparación
The synthesis of triphosphoric acid, 2-(hexyloxy)ethyl ester involves the esterification of triphosphoric acid with 2-(hexyloxy)ethanol. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
Triphosphoric acid, 2-(hexyloxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Triphosphoric acid, 2-(hexyloxy)ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of triphosphoric acid, 2-(hexyloxy)ethyl ester involves its interaction with specific molecular targets and pathways. It can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy metabolism and signal transduction .
Comparación Con Compuestos Similares
Triphosphoric acid, 2-(hexyloxy)ethyl ester can be compared with other similar compounds, such as:
Triphosphoric acid, mono(2-oxoethyl) ester: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Phosphoric acid, tris(2-ethylhexyl) ester: This compound is used in different industrial applications and has unique physical and chemical properties.
The uniqueness of this compound lies in its specific ester group, which imparts distinct reactivity and applications.
Propiedades
Número CAS |
69011-13-8 |
|---|---|
Fórmula molecular |
C8H21O11P3 |
Peso molecular |
386.17 g/mol |
Nombre IUPAC |
[2-hexoxyethoxy(hydroxy)phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H21O11P3/c1-2-3-4-5-6-16-7-8-17-21(12,13)19-22(14,15)18-20(9,10)11/h2-8H2,1H3,(H,12,13)(H,14,15)(H2,9,10,11) |
Clave InChI |
HVJAIELIHZCBGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)

